Hinnuliquinone - 78860-37-4

Hinnuliquinone

Catalog Number: EVT-270964
CAS Number: 78860-37-4
Molecular Formula: C32H30N2O4
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hinnuliquinone is an anti-HIV Agent.
Source and Classification

Hinnuliquinone is derived from fungal metabolites, specifically from the genus Hinnuleus. This classification places it within the broader category of natural products known for their diverse pharmacological properties. Its structural uniqueness and biological efficacy make it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of hinnuliquinone has been explored through various methods, including total synthesis and biosynthetic pathways. One notable approach involves the use of enzymatic reactions to construct its complex structure.

Key Synthesis Methods

  1. Total Synthesis: Researchers have developed synthetic routes that utilize various chemical reactions, including cyclization and functional group transformations, to achieve the final product.
  2. Biosynthetic Pathways: The natural biosynthesis of hinnuliquinone in fungi involves specific enzymatic processes that lead to its formation from simpler precursors, highlighting the potential for biotechnological applications in its production.

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity.

Molecular Structure Analysis

Hinnuliquinone's molecular structure is characterized by its C2 symmetry, which is essential for its biological activity. The compound consists of two indole units linked by a quinone moiety, contributing to its unique properties.

Structural Details

  • Molecular Formula: The empirical formula reflects its complex arrangement of atoms.
  • Crystallographic Data: Detailed crystallographic studies have elucidated the three-dimensional arrangement of atoms in hinnuliquinone, confirming its symmetrical dimeric nature.

The structural analysis reveals that the arrangement of functional groups plays a critical role in its interaction with biological targets, particularly HIV-1 protease.

Chemical Reactions Analysis

Hinnuliquinone participates in several chemical reactions that underscore its reactivity and potential applications in medicinal chemistry.

Notable Reactions

  1. Inhibition of HIV-1 Protease: Hinnuliquinone acts as a competitive inhibitor by binding to the active site of the protease, preventing substrate access and subsequent viral replication.
  2. Redox Reactions: The quinone functional group allows for redox activity, which can be exploited in various synthetic pathways or therapeutic applications.

These reactions are influenced by factors such as solvent choice and temperature, which can affect the kinetics and thermodynamics of the processes involved.

Mechanism of Action

The mechanism by which hinnuliquinone inhibits HIV-1 protease involves specific interactions at the molecular level.

Detailed Mechanism

  • Binding Affinity: Hinnuliquinone binds to the active site of HIV-1 protease through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • C2 Symmetry Role: The symmetrical nature of hinnuliquinone enhances its binding efficiency compared to non-symmetrical analogs, making it a potent inhibitor.

Studies have shown that this mechanism not only inhibits viral replication but also offers insights into designing more effective antiviral agents based on its structure.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of hinnuliquinone is essential for evaluating its applicability in various fields.

Key Properties

  • Solubility: Hinnuliquinone exhibits varying solubility in organic solvents, which can influence its extraction and purification processes.
  • Stability: The stability under different pH conditions is crucial for its storage and use in pharmaceutical formulations.
  • Melting Point: Characterization studies provide data on melting points that are indicative of purity and structural integrity.

These properties are fundamental when considering hinnuliquinone for therapeutic applications or further chemical modifications.

Applications

Hinnuliquinone has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

Scientific Applications

  1. Antiviral Research: Its primary application lies in developing antiviral agents targeting HIV-1 protease, providing a basis for new drug formulations.
  2. Natural Product Chemistry: As a natural product, it serves as a model compound for studying biosynthetic pathways and developing synthetic methodologies.
  3. Pharmacological Studies: Ongoing research investigates its effects on other biological systems and potential therapeutic uses beyond HIV-1 inhibition.

The exploration of hinnuliquinone's properties continues to open avenues for innovative research in drug discovery and development.

Discovery and Isolation of Hinnuliquinone

Hinnuliquinone represents a significant discovery in the search for novel anti-HIV agents derived from natural sources, particularly fungi. This C2-symmetric dimeric non-peptide compound belongs to the quinone class of secondary metabolites and exhibits specific inhibitory activity against HIV-1 protease, a crucial enzyme in the viral replication cycle. Initial research identified this compound from endophytic fungi residing within plant tissues, highlighting the potential of ecological niches as sources of pharmacologically active compounds. Its discovery added to the growing list of fungal metabolites with antiviral potential, offering a structurally distinct alternative to existing therapeutic scaffolds [1] [8].

Bioassay-Guided Isolation from Fungal Sources

The isolation of hinnuliquinone exemplifies the successful application of bioassay-guided fractionation, a cornerstone methodology in natural product drug discovery. This approach links biological activity directly to the separation process, ensuring the target compound is tracked throughout purification based on its desired effect.

  • Producing Organism and Source Material: Hinnuliquinone was first isolated from the fungus Nodulisporium hinnuleum. Subsequent research identified it in sterile mycelia of an endophytic fungus residing within leaves of Quercus coccifera (Kermes oak) collected in Ontígola, Aranjuez, Madrid, Spain. The initial identification of the producing fungus relied on morphological characteristics, though precise taxonomic characterization was sometimes hindered by challenges such as lack of sporulation [1].
  • Fermentation and Initial Extraction: The fungal source material underwent fermentation under controlled conditions optimized for metabolite production. Following fermentation, the culture broth underwent extraction using methyl ethyl ketone (MEK). This organic solvent selectively solubilizes less polar metabolites like hinnuliquinone. The MEK extract was then partitioned into methylene chloride (dichloromethane), further concentrating the target compounds [1].
  • Purification Process: The crude methylene chloride fraction typically contained a complex mixture of metabolites. Initial semi-purification was achieved through trituration with hexane. Trituration involves washing or grinding the solid residue with hexane, a non-polar solvent, to remove highly non-polar impurities or lipids. The resulting semi-purified material was then subjected to advanced chromatographic techniques. Column chromatography, potentially utilizing silica gel or other stationary phases, separated components based on polarity. Further refinement was achieved using High-Performance Liquid Chromatography (HPLC), enabling the isolation of pure hinnuliquinone based on subtle differences in chemical affinity between the compound and the chromatographic medium. The entire process was guided by the HIV-1 protease inhibition assay, where fractions collected at each separation step were tested for inhibitory activity. Only fractions retaining activity against HIV-1 protease were processed further, ensuring the final isolate was the bioactive principle [1].
  • Structural Characterization: The purified compound was identified as hinnuliquinone through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques confirmed its dimeric quinone structure and C2 symmetry. Comparison with literature data, particularly referencing its original isolation from Nodulisporium hinnuleum, further validated its identity [1].

Table 1: Key Steps in Bioassay-Guided Isolation of Hinnuliquinone

StepProcessPurposeActivity Tracking
1. FermentationCultivation of source fungusProduction of secondary metabolitesN/A
2. Broth ExtractionExtraction with Methyl Ethyl Ketone (MEK)Solubilize metabolites from aqueous brothAssay MEK extract for activity
3. Solvent PartitionPartition into Methylene ChlorideConcentrate medium polarity metabolites; remove water-soluble impuritiesAssay CH₂Cl₂ fraction for activity
4. TriturationWashing residue with HexaneRemove highly non-polar impurities/lipidsAssay semi-purified solid for activity
5. Column ChromatographySeparation on silica or other mediaFractionate complex mixture based on polarityAssay all fractions for activity
6. HPLC PurificationHigh-resolution separationIsolate pure compound from active fractionsConfirm purity and final activity

Screening Methodologies for Microbial Metabolites with Anti-HIV Activity

The discovery of hinnuliquinone relied on screening methodologies designed to detect inhibition of specific viral targets within complex microbial extracts. These assays are critical for identifying initial hits in the early drug discovery pipeline.

  • Target-Based Screening – HIV-1 Protease Assay: The primary screen used for hinnuliquinone isolation was a specific enzymatic assay targeting HIV-1 protease. This assay measures the ability of test compounds to inhibit the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease enzyme. Inhibition prevents substrate cleavage, which is typically detected by a change in absorbance, fluorescence, or luminescence. This approach is highly effective for identifying direct enzyme inhibitors like hinnuliquinone. Its strength lies in its high sensitivity and specificity for the intended target, allowing for the detection of even weakly inhibitory compounds within complex mixtures. However, a limitation is that it may miss compounds acting on other stages of the viral life cycle (e.g., entry, reverse transcription, integration) [1] [3].
  • Cell-Based Viability/Cytopathic Effect Assays: While not explicitly mentioned in hinnuliquinone's initial discovery reports, broader anti-HIV screening often employs cell-based assays. These involve infecting susceptible host cells (e.g., T-lymphoblastoid cell lines like CEM or MT-4) with HIV-1 and then adding the test compound or extract. Protection from virus-induced cell death (cytopathic effect) or reduction in viral antigen expression (e.g., p24) measured by ELISA are common readouts. These assays offer the advantage of detecting activity against any stage of the viral replication cycle within a cellular context and assessing compound cytotoxicity simultaneously. However, they can be less sensitive than target-based screens and more susceptible to non-specific effects [3].
  • Whole Replication Antiviral Screening: Emerging approaches advocate for unbiased whole replication antiviral screening assays early in discovery. These comprehensive assays monitor the entire viral replication process in cells, often using reporter viruses (e.g., expressing luciferase or GFP) or quantifying viral RNA/DNA/protein output via quantitative PCR (qPCR) or enzyme-linked immunosorbent assays (ELISA). These methods are crucial for identifying compounds with novel mechanisms of action beyond established targets like protease or reverse transcriptase, such as inhibitors of viral assembly, budding, or host factor interactions. They provide a more physiologically relevant context but can be more resource-intensive [3].
  • Challenges in Screening Fungal Extracts: Screening microbial extracts presents unique challenges. The complex chemical mixtures can lead to false positives (e.g., non-specific protein binding, assay interference) and false negatives (e.g., masking by cytotoxic components, insolubility). Cytotoxicity of the extract towards the assay host cells must always be evaluated concurrently to distinguish true antiviral activity from general cell killing. Techniques like differential solvent extraction and fractionation during the isolation process, as used for hinnuliquinone, are essential to overcome these challenges and pinpoint the active component(s) [3].

Comparative Analysis of Early Isolation Protocols

The successful isolation of bioactive fungal metabolites like hinnuliquinone depends critically on the chosen protocol. Different approaches vary significantly in efficiency, yield, purity, and potential to induce artefactual changes in the microbial population or its metabolites.

  • Traditional Bioassay-Guided Fractionation (e.g., Hinnuliquinone Protocol): This method, as employed for hinnuliquinone, involves sequential solvent extraction, open column chromatography, and finally HPLC, with bioactivity testing at each step. Its primary advantage is the direct linkage to biological activity throughout the process, ensuring the isolated compound is responsible for the observed effect. However, it is often time-consuming (taking weeks to months), requires significant quantities of starting material (fermentation broth), and involves multiple labor-intensive steps, making it relatively low throughput. Yield can also be a limitation, especially for minor constituents [1] [3].
  • Protocols Inducing Stress Responses: Some isolation methods, particularly those relying on prolonged exposure to antibiotics for persister cell enrichment in bacteriology (a concept relevant to persistence studies but methodologically analogous), can unintentionally activate stress response pathways in microbes. These pathways can significantly alter the metabolic profile of the organism, potentially inducing the production of stress-related metabolites not present under standard conditions or suppressing the production of the target metabolite. This introduces a bias and complicates the interpretation of the natural metabolic function of the isolated compound. While less directly applicable to hinnuliquinone's fungal origin, this highlights a general pitfall in metabolite isolation where the method itself perturbs the system [7].
  • Rapid Lysis-Based Protocols: Novel methods developed for isolating bacterial persister cells propose using combined alkaline and enzymatic lysis to rapidly kill normally growing cells based on membrane susceptibility differences. These protocols aim to be fast (minutes instead of hours/days), minimizing the time for stress induction or metabolic shifts. They are also designed to be independent of the physiological state of the culture and potentially allow differentiation between sub-populations (e.g., different persister types in bacteria). Translating the core principle – rapid, non-perturbing separation based on physiological differences – to fungal metabolite isolation could involve techniques exploiting differences in cell wall/membrane composition or metabolic activity to pre-enrich for cells producing the target compound before extraction, though this remains an area for development [7].
  • Impact on Fungal Metabolite Discovery: The choice of isolation protocol significantly impacts fungal natural product research. Lengthy traditional protocols risk losing labile compounds or encountering decreased metabolite production due to strain degeneration during repeated sub-culturing required to generate large biomass. Protocols inducing stress may misrepresent the true metabolic potential of the fungus under standard conditions. Therefore, developing faster, less perturbing methods, potentially inspired by advances like rapid lysis protocols, is crucial for efficiently accessing the untapped reservoir of fungal metabolites, including potential novel anti-HIV agents beyond hinnuliquinone. Optimizing fermentation conditions and applying genetic approaches to enhance secondary metabolite production in fungi are complementary strategies [3] [5] [8].

Table 2: Comparative Analysis of Microbial Metabolite/Entity Isolation Protocol Characteristics

Protocol TypeKey FeaturesAdvantagesDisadvantagesRisk of Artefacts
Bioassay-Guided Fractionation (Hinnuliquinone)Sequential solvent extraction, column chromatography, HPLC with activity testingDirect link to bioactivity throughout; Proven effectiveness for isolating active principlesTime-consuming; Labor-intensive; High biomass requirement; Lower throughput; Potential low yieldLow (activity guides purification)
Antibiotic Exposure-BasedProlonged treatment with lethal antibiotic dosesEnriches for rare tolerant subpopulationsLong exposure times; Activates stress responses; Alters metabolic profile; Antibiotic-specificHigh (Induces stress metabolism)
Rapid Lysis-BasedAlkaline + enzymatic lysis targeting cell membranes; Fast (minutes)Minimal time for stress induction; Physiological state independent; Potentially differentiates cell typesPrimarily developed for cell isolation (bacteria); Needs adaptation for metabolitesLow (Rapid processing)

Properties

CAS Number

78860-37-4

Product Name

Hinnuliquinone

IUPAC Name

2,5-dihydroxy-3,6-bis[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3

InChI Key

HJSNPRGJVAICCM-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Solubility

Soluble in DMSO

Synonyms

Hinnuliquinone; L-767827; L 767827; L767827;

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

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